2-Azido-4,6-dicyanomethoxy-s-triazine

Description

Structural Identification and Nomenclature

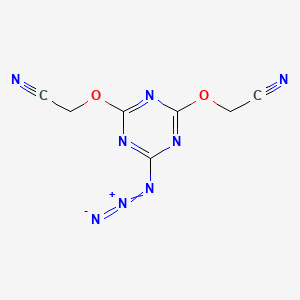

The compound 2-azido-4,6-dicyanomethoxy-s-triazine belongs to the s-triazine family, a class of six-membered aromatic rings featuring three nitrogen atoms at positions 1, 3, and 5. Its molecular formula, C₇H₄N₈O₂, reflects the substitution pattern: an azide group (-N₃) at position 2 and cyanomethoxy (-OCH₂CN) groups at positions 4 and 6. The systematic IUPAC name, 2-[[4-azido-6-(cyanomethoxy)-1,3,5-triazin-2-yl]oxy]acetonitrile , precisely describes its connectivity.

The SMILES notation (C(C#N)OC₁=NC(=NC(=N₁)N=[N+]=[N-])OCC#N) and InChI key (PYGIKSXPFWWDPQ-UHFFFAOYSA-N) further clarify its planar geometry and electronic distribution. A comparative analysis with related s-triazines reveals distinct functionalization trends:

| Compound | Molecular Formula | Functional Groups |

|---|---|---|

| 2-Azido-4,6-dimethoxy-s-triazine | C₅H₆N₆O₂ | Azido, methoxy |

| 2-Morpholine-4,6-dicyanomethoxy-s-triazine | C₁₁H₁₂N₆O₃ | Morpholine, cyanomethoxy |

This structural variability underscores the adaptability of s-triazines in synthetic chemistry.

Historical Context in s-Triazine Chemistry

s-Triazines have been integral to industrial and academic research since the mid-20th century, initially gaining prominence as precursors for melamine resins and agricultural herbicides. The incorporation of azide and cyanomethoxy groups represents a modern evolution, driven by demands for high-energy materials and coordination ligands. For instance, Zn(II)-s-triazine complexes, such as [Zn₃(PMT)₂(Cl₄)(N₃)₂], demonstrate the utility of triazine-based ligands in forming stable metal-organic frameworks. These developments highlight the scaffold’s versatility in bridging inorganic and organic domains.

Significance of Azido and Cyanomethoxy Functional Groups

The azido group (-N₃) contributes to the compound’s reactivity through two primary pathways:

- Cycloaddition Chemistry : The azide’s 1,3-dipolar character enables Huisgen cycloadditions with alkynes, forming triazole linkages—a cornerstone of click chemistry.

- Thermal Decomposition : Controlled heating releases nitrogen gas, making the compound a candidate for energetic materials.

The cyanomethoxy groups (-OCH₂CN) impart electron-withdrawing effects, stabilizing the triazine ring against nucleophilic attack. This dual functionality enhances the compound’s suitability as a building block for:

Properties

CAS No. |

137522-81-7 |

|---|---|

Molecular Formula |

C7H4N8O2 |

Molecular Weight |

232.16 g/mol |

IUPAC Name |

2-[[4-azido-6-(cyanomethoxy)-1,3,5-triazin-2-yl]oxy]acetonitrile |

InChI |

InChI=1S/C7H4N8O2/c8-1-3-16-6-11-5(14-15-10)12-7(13-6)17-4-2-9/h3-4H2 |

InChI Key |

PYGIKSXPFWWDPQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)OC1=NC(=NC(=N1)N=[N+]=[N-])OCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4,6-dicyanomethoxy-s-triazine typically involves the reaction of 2-chloro-4,6-dicyanomethoxy-s-triazine with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 2-Azido-4,6-dicyanomethoxy-s-triazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Azido-4,6-dicyanomethoxy-s-triazine undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form triazoles

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature.

Reduction Reactions: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are used. The reactions are performed under an inert atmosphere to prevent oxidation.

Cycloaddition Reactions: The reactions are carried out in the presence of a catalyst such as copper(I) iodide or ruthenium complexes

Major Products

Substitution Reactions: The major products are substituted triazines with various functional groups.

Reduction Reactions: The major product is the corresponding amine.

Cycloaddition Reactions: The major products are triazole derivatives

Scientific Research Applications

Synthesis of 2-Azido-4,6-dicyanomethoxy-s-triazine

The synthesis of 2-Azido-4,6-dicyanomethoxy-s-triazine involves several steps that typically include the nitrosation of hydrazino derivatives of 1,3,5-triazines. Recent studies have demonstrated improved yields and easier isolation of the target products through optimized reaction conditions. For instance, a method utilizing sodium nitrite in hydrochloric acid has been employed to achieve higher yields compared to traditional methods .

Antibacterial Properties

Research indicates that derivatives of 1,3,5-triazine compounds exhibit varying degrees of antibacterial activity. The azido group in 2-Azido-4,6-dicyanomethoxy-s-triazine is believed to enhance this activity against specific bacterial strains such as Escherichia coli. In comparative studies, some derivatives showed effectiveness similar to or better than conventional antibiotics like ampicillin .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., M-HeLa, FetMSC) revealed that while some triazine derivatives exhibit low cytotoxic effects (IC50 values exceeding 100 µM), others with azido substitutions demonstrated more pronounced cytotoxicity. This suggests potential for use in targeted drug delivery systems where controlled release is critical .

Applications in Medicinal Chemistry

Drug Development

The diverse biological activities associated with triazine derivatives make them promising candidates in drug development. The ability of 2-Azido-4,6-dicyanomethoxy-s-triazine to act as a diazo transfer reagent opens avenues for synthesizing new pharmaceuticals with enhanced efficacy against various diseases . Its intrinsic safety profile as a diazo transfer reagent further supports its application in medicinal chemistry.

Antitumor and Antiviral Activities

Recent findings suggest that triazine derivatives may possess antitumor and antiviral properties. The structural features of these compounds allow them to interact with biological targets effectively, which is crucial for developing new therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 2-Azido-4,6-dicyanomethoxy-s-triazine involves the transfer of the azido group to a substrate molecule. This process is facilitated by the formation of a reactive intermediate, which then undergoes nucleophilic attack by the substrate. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- Chloro-substituted derivatives are synthesized via nucleophilic substitution (NaN₃), favoring high yields .

- Propargyloxy-substituted analogs require multistep nitrosation, resulting in moderate yields due to steric and electronic challenges .

- Methoxy-substituted ADT exhibits superior stability and shelf life (>1 year at room temperature) compared to explosive alternatives like tosyl azide .

Physicochemical Properties

Thermal Stability and Decomposition

- 2-Azido-4,6-dichloro-1,3,5-triazine : Photolyzes under UV light to form triplet nitrene and cyclic carbodiimide, critical for matrix isolation studies .

- ADT : Exothermic decomposition (ΔH = -207 kJ/mol) at 159°C, comparable to tosyl azide .

- Propargyloxy derivatives : Stable under polymerization conditions (≤55°C), enabling azide-alkyne cycloaddition for hyperbranched polymers .

Spectroscopic Data

- 13C NMR :

Antibacterial Activity

- 2-Azido-4,6-bispropargyloxy-1,3,5-triazine : Weak activity against E. coli (MIC >100 µg/mL vs. ampicillin’s MIC ~1 µg/mL). Increased azide content enhances antibacterial effects .

- Hyperbranched polymers (HBPs): Reduced cytotoxicity (IC₅₀ >100 µM for M-HeLa cells) compared to monomers (IC₅₀ = 90–99 µM), suggesting biocompatibility for biomedical uses .

Cytotoxicity

| Compound | M-HeLa IC₅₀ (µM) | FetMSC IC₅₀ (µM) | Vero IC₅₀ (µM) |

|---|---|---|---|

| 2,4,6-Trispropargyloxy-1,3,5-triazine | ≥280 | ≥280 | ≥280 |

| 2-Azido-4,6-bispropargyloxy-1,3,5-triazine | 90–99 | 90–99 | 90–99 |

| HBPs | >100 | >100 | >100 |

Key Trend : Azide groups directly correlate with cytotoxicity, while polymerization mitigates toxicity .

Material Functionalization

- 2-Azido-4,6-dichloro-1,3,5-triazine: Used to functionalize single-walled carbon nanotubes (SWNTs) via covalent bonding, confirmed by elemental analysis and IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.